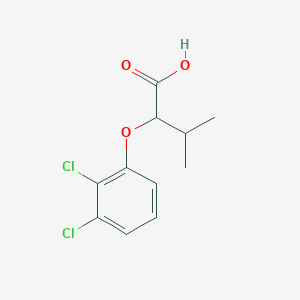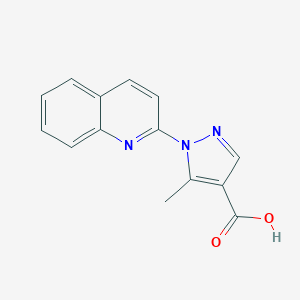![molecular formula C23H23N5O3S B254342 N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide, also known as MI-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. MI-2 has been shown to inhibit the activity of the oncogenic transcription factor c-Myc, which is overexpressed in many types of cancer.
Mecanismo De Acción
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide inhibits the activity of c-Myc, a transcription factor that is overexpressed in many types of cancer. c-Myc plays a critical role in regulating cell growth, proliferation, and survival, and its overexpression is associated with poor prognosis in cancer patients. N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide binds to the bHLHZip domain of c-Myc, preventing its interaction with its partner protein Max and inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has been shown to induce apoptosis in cancer cells, as well as inhibit cell cycle progression and DNA synthesis. N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide also reduces the expression of genes involved in angiogenesis and metastasis, suggesting that it may have anti-angiogenic and anti-metastatic effects. In addition, N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide is its specificity for c-Myc, which reduces the risk of off-target effects. However, N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, the synthesis of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
Future research on N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide could focus on optimizing its synthesis and improving its solubility. In addition, further studies are needed to determine the optimal dosing and administration of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide in preclinical and clinical settings. Finally, the potential use of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide in combination with other cancer therapies, such as immunotherapy, should be explored.
Métodos De Síntesis
The synthesis of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide involves several steps, including the condensation of 2-acetyl-7-methylindole with 2-aminobenzothiazole to form the corresponding hydrazide, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide. The overall yield of N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide is around 10-15%, and the purity can be increased through chromatographic purification.
Aplicaciones Científicas De Investigación
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide inhibits the growth and proliferation of cancer cells, and in vivo studies have demonstrated that N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide can reduce tumor growth and metastasis in mouse models.
Propiedades
Nombre del producto |
N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide |
|---|---|
Fórmula molecular |
C23H23N5O3S |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N//'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide |
InChI |
InChI=1S/C23H23N5O3S/c1-11-7-8-14-16(9-11)32-22-17(14)23(31)28(10-24-22)13(3)20(29)27-26-19-15-6-4-5-12(2)18(15)25-21(19)30/h4-6,10-11,13H,7-9H2,1-3H3,(H,27,29)(H,25,26,30) |
Clave InChI |
MKLAYLHVVBEPPC-UHFFFAOYSA-N |
SMILES isomérico |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NNC4=C5C=CC=C(C5=NC4=O)C |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NNC4=C5C=CC=C(C5=NC4=O)C |
SMILES canónico |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NNC4=C5C=CC=C(C5=NC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)

![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)
![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)



![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)


